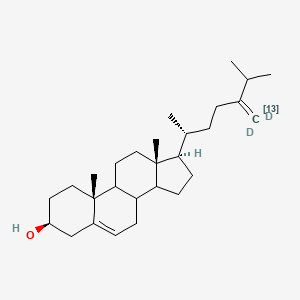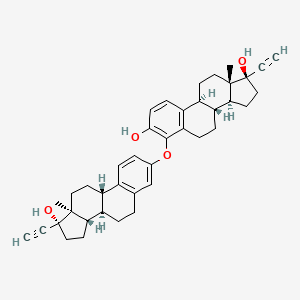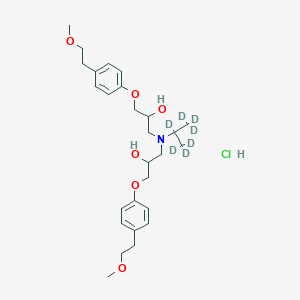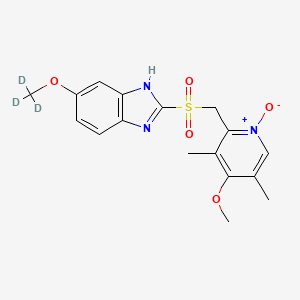
Olanzapine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 132539-06-1 (unlabeled)
Aplicaciones Científicas De Investigación
Genetic Correlations in Schizophrenia Treatment
Olanzapine, a medication used for schizophrenia treatment, shows varying responses due to genetic differences among patients. A study highlighted its effectiveness and noted significant weight gain as a side effect. Genetic factors like a polymorphism at the dopamine receptor D4 (DRD4) gene influenced changes in symptom scores (Thomas et al., 2008).
Olanzapine in Nausea and Vomiting Treatment
Olanzapine's receptor-blocking properties, particularly at dopamine and serotonin receptors, make it effective in treating nausea and vomiting, especially when standard antiemetics are ineffective. It's proven useful in chronic nausea, chemotherapy-induced nausea, and emesis (Navari, 2014).
Influence on Alcohol Craving
Research shows that olanzapine, acting as a D4 antagonist, can reduce craving for alcohol in individuals with certain genetic profiles (DRD4 VNTR polymorphism), suggesting its potential in treating alcohol dependence (Hutchison et al., 2003).
Biochemical and Molecular Insights
Olanzapine's broad receptor binding profile contributes to its pharmacological effects in schizophrenia. Studies show potent activity at D2 and 5-HT2A receptors, increasing extracellular levels of neurotransmitters like dopamine and norepinephrine in key brain areas, aligning with its effectiveness on both negative and positive symptoms of schizophrenia (Bymaster et al., 1999).
Metabolic Side Effects
Olanzapine-induced metabolic adverse effects, especially in the liver, have been a focus of research. Studies indicate its role in hepatic insulin resistance, activating genes related to lipogenesis and affecting insulin receptor substrates and signaling pathways (Ren et al., 2019).
Receptor Occupancy Studies
Positron emission tomography (PET) studies have explored olanzapine's binding to dopamine and serotonin receptors in schizophrenia patients, providing insights into its therapeutic and side-effect profile, and informing dosing strategies (Kapur et al., 1998).
Epigenetic Modulations in Metabolic Disorders
Olanzapine-induced dyslipidemia involves epigenetic changes in gene expression related to adipogenesis and lipogenesis. These findings offer new insights into preventing and treating metabolic side effects of antipsychotic medication (Su et al., 2020).
Neurophysiological Impact
Olanzapine's effect on brain stem neurons, crucial in energy and glucose homeostasis, indicates its role in metabolic side effects. Its impact on the dorsal motor nucleus of the vagus nerve highlights potential mechanisms underlying these side effects (Anwar et al., 2016).
Vitamin D Interaction
Studies have shown that vitamin D supplementation can mitigate olanzapine-induced dyslipidemia, offering a novel treatment approach with a defined molecular mechanism (Zhou et al., 2023).
Impact on Neurotransmitter Receptors
Investigations into olanzapine's effects on muscarinic receptors in the brain relate to its impact on weight gain, insulin, and metabolic hormone levels, elucidating mechanisms behind its diabetogenic and weight-gain liabilities (Weston-Green et al., 2012).
Propiedades
Fórmula molecular |
C17H16D4N4S |
|---|---|
Peso molecular |
316.46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












